molecular formula C6H11Br B2942888 1-Bromo-4-methylpent-2-ene CAS No. 927-53-7

1-Bromo-4-methylpent-2-ene

Cat. No.: B2942888
CAS No.: 927-53-7
M. Wt: 163.058
InChI Key: QNJFJRMDXIBMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-methylpent-2-ene is an organic compound with the molecular formula C6H11Br It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon chain that also contains a double bond

Scientific Research Applications

1-Bromo-4-methylpent-2-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: While specific biological applications are less common, brominated alkenes can be used in the synthesis of bioactive molecules and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Safety and Hazards

The safety data sheet for a similar compound, 1-Bromo-2-methylpropane, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methylpent-2-ene can be synthesized through several methods. One common approach involves the bromination of 4-methylpent-2-ene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 4-methylpent-2-ene, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methylpent-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), resulting in the formation of alcohols.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 4-methylpent-2-ene.

    Addition Reactions: The double bond in this compound can participate in addition reactions with various electrophiles, such as hydrogen halides (HX) or halogens (X2).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO).

    Addition: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products:

    Substitution: 4-Methylpent-2-en-1-ol.

    Elimination: 4-Methylpent-2-ene.

    Addition: 1,2-Dibromo-4-methylpentane.

Comparison with Similar Compounds

    1-Bromo-2-methylbut-2-ene: Similar in structure but with a different position of the bromine atom and double bond.

    4-Bromo-2-methylpent-2-ene: Another brominated alkene with a different substitution pattern.

    1-Bromo-3-methylbut-2-ene: Similar structure with the bromine atom at a different position.

Uniqueness: 1-Bromo-4-methylpent-2-ene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the bromine atom and the double bond in the molecule allows for selective reactions that may not be possible with other similar compounds.

Properties

IUPAC Name

(E)-1-bromo-4-methylpent-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h3-4,6H,5H2,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJFJRMDXIBMKU-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.